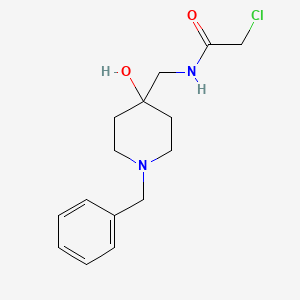

N-((1-benzyl-4-hydroxypiperidin-4-yl)méthyl)-2-chloroacétamide

Vue d'ensemble

Description

N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent antimicrobien

La structure de N-((1-benzyl-4-hydroxypiperidin-4-yl)méthyl)-2-chloroacétamide suggère qu'elle pourrait servir de squelette pour le développement de nouveaux agents antimicrobiens. Ses groupes benzylique et hydroxypiperidinyle sont similaires à ceux trouvés dans des composés ayant des propriétés antibactériennes et antifongiques connues . La recherche pourrait explorer son efficacité contre une variété de micro-organismes pathogènes.

Propriétés anti-inflammatoires

Les composés à squelette pipéridine, comme celui-ci, ont été associés à des activités anti-inflammatoires. Cette application est particulièrement pertinente dans le développement de traitements pour les maladies inflammatoires chroniques . Une enquête plus approfondie sur les mécanismes d'action spécifiques pourrait conduire à de nouveaux médicaments anti-inflammatoires.

Activité antitumorale

La présence d'un fragment hydroxypiperidinyle dans la structure du composé est indicative de propriétés antitumorales potentielles. Des études pourraient se concentrer sur sa capacité à inhiber la croissance des cellules cancéreuses et à induire l'apoptose dans diverses lignées cellulaires cancéreuses .

Effets neuroprotecteurs

Compte tenu du potentiel neuroactif des dérivés de la pipéridine, This compound pourrait avoir des applications dans la protection des cellules neuronales contre la neurotoxicité. Cela pourrait être particulièrement utile dans la recherche sur les maladies neurodégénératives .

Applications analgésiques

La similitude structurelle du composé avec des analgésiques connus suggère qu'il pourrait être utilisé dans la recherche sur la gestion de la douleur. Son efficacité en tant qu'analgésique pourrait être évaluée dans des modèles de douleur aiguë et chronique .

Inhibition enzymatique

Les inhibiteurs enzymatiques sont cruciaux pour comprendre les voies métaboliques et développer des médicaments. La structure spécifique de ce composé, en particulier le groupe chloroacétamide, pourrait interagir avec certaines enzymes, ce qui en fait un candidat pour des études sur l'inhibition enzymatique .

Activité Biologique

N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide has a molecular formula of and a molecular weight of approximately 296.8 g/mol. The presence of the chloroacetamide functional group is critical for its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Recent studies have indicated that chloroacetamides, including N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide, exhibit varying degrees of antimicrobial activity against different pathogens. The biological activity is influenced by the substituents on the phenyl ring and their position, which affects lipophilicity and membrane permeability.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Compound | Pathogen | Activity Level |

|---|---|---|

| N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide | Staphylococcus aureus | High |

| N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide | Methicillin-resistant S. aureus (MRSA) | Moderate |

| N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide | Escherichia coli | Low |

| N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide | Candida albicans | Moderate |

The compound demonstrated strong efficacy against Gram-positive bacteria, particularly Staphylococcus aureus and MRSA, while showing reduced effectiveness against Gram-negative bacteria like Escherichia coli and moderate activity against fungi such as Candida albicans .

Structure-Activity Relationship (SAR)

The structure of N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide plays a crucial role in its biological activity. The presence of the hydroxypiperidine moiety enhances binding affinity to bacterial receptors, facilitating antimicrobial action. The quantitative structure–activity relationship (QSAR) analysis highlights that variations in the phenyl substituents significantly impact the compound's lipophilicity and overall bioactivity.

Table 2: QSAR Analysis of Chloroacetamides

| Substituent | Lipophilicity (LogP) | Antimicrobial Activity Level |

|---|---|---|

| 4-Chlorophenyl | 3.5 | High |

| 3-Bromophenyl | 3.0 | Moderate |

| 4-Fluorophenyl | 3.8 | High |

Chloroacetamides with halogenated substituents generally exhibited enhanced lipophilicity, allowing for better membrane penetration and higher antimicrobial efficacy .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Screening : A study conducted on a series of chloroacetamides revealed that those with para-substituted phenyl rings showed superior activity against Gram-positive bacteria due to their increased lipophilicity .

- Inhibition Studies : Research indicated that compounds similar to N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide exhibited significant inhibition of cholinesterase enzymes, suggesting potential applications in neuropharmacology .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds disrupt bacterial cell wall synthesis, leading to cell lysis and death .

Propriétés

IUPAC Name |

N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c16-10-14(19)17-12-15(20)6-8-18(9-7-15)11-13-4-2-1-3-5-13/h1-5,20H,6-12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHCIQOLNNSELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CNC(=O)CCl)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680545 | |

| Record name | N-[(1-Benzyl-4-hydroxypiperidin-4-yl)methyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169699-63-1 | |

| Record name | N-[(1-Benzyl-4-hydroxypiperidin-4-yl)methyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.